molecular formula C6H11NO B13452237 2-(Aminomethyl)-2-methylcyclobutan-1-one

2-(Aminomethyl)-2-methylcyclobutan-1-one

Cat. No.: B13452237
M. Wt: 113.16 g/mol
InChI Key: IAYVQUBHHDARJQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylcyclobutan-1-one is an organic compound with a unique structure featuring a cyclobutanone ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylcyclobutanone with formaldehyde and ammonia, which leads to the formation of the aminomethyl group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutanone ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)cyclobutanone
  • 2-Methylcyclobutanone
  • Cyclobutanone

Uniqueness

2-(Aminomethyl)-2-methylcyclobutan-1-one is unique due to the presence of both an aminomethyl group and a methyl group on the cyclobutanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-(aminomethyl)-2-methylcyclobutan-1-one

InChI

InChI=1S/C6H11NO/c1-6(4-7)3-2-5(6)8/h2-4,7H2,1H3

InChI Key

IAYVQUBHHDARJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)CN

Origin of Product

United States

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